2-(3-Hydroxypropylcarbamoyl)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It features a hydroxypropyl group attached to the nitrogen of a carbamoyl functional group, which is further linked to a benzoic acid moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in anti-inflammatory and analgesic contexts.
The compound can be synthesized through various chemical pathways, including the functionalization of benzoic acid derivatives with hydroxypropylcarbamoyl groups. Research indicates that derivatives of benzoic acid, such as those containing hydroxypropylcarbamoyl functionalities, have been explored for their biological activities, including anti-inflammatory properties .
2-(3-Hydroxypropylcarbamoyl)benzoic acid is classified as an organic compound, specifically a benzoic acid derivative. Its structure includes both aromatic and aliphatic components, making it relevant in various fields such as pharmaceuticals and materials science.
The synthesis of 2-(3-Hydroxypropylcarbamoyl)benzoic acid can be achieved through several methods, primarily involving the reaction of benzoic acid derivatives with hydroxypropylamine or related reagents.
The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure of synthesized compounds .
The molecular structure of 2-(3-Hydroxypropylcarbamoyl)benzoic acid consists of:
2-(3-Hydroxypropylcarbamoyl)benzoic acid can participate in various chemical reactions:
These reactions are typically catalyzed under acidic or basic conditions, depending on the desired product and starting materials involved. The reactivity profile allows for modifications that can enhance biological activity or alter physicochemical properties .
The mechanism of action for compounds like 2-(3-Hydroxypropylcarbamoyl)benzoic acid often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Research indicates that derivatives similar to this compound exhibit selective inhibition towards COX-2 over COX-1, potentially leading to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs .
2-(3-Hydroxypropylcarbamoyl)benzoic acid has potential applications in:
Research continues into optimizing its synthesis and exploring additional therapeutic applications, particularly in areas requiring targeted anti-inflammatory treatments .
2-(3-Hydroxypropylcarbamoyl)benzoic acid is a structurally intricate carbamoylbenzoic acid derivative characterized by a benzoic acid core substituted at the ortho-position with a carbamoyl linkage to a 3-hydroxypropyl chain. Its systematic IUPAC name is 2-[(3-hydroxypropyl)carbamoyl]benzoic acid, with the molecular formula C₁₁H₁₃NO₄ (molecular weight: 223.23 g/mol) [6]. The SMILES notation (O=C(O)C₁=CC=CC=C₁C(=O)NCCCO) precisely encodes the adjacency of the carboxylic acid group directly attached to the benzene ring and the carbamoyl bond to the hydroxyalkyl chain.
This compound belongs to the broader class of N-substituted benzamides, featuring a secondary amide bond (–CO–NH–) that bridges the aromatic and aliphatic domains. The 3-hydroxypropyl moiety introduces a hydrophilic terminal hydroxyl group, significantly influencing the molecule's polarity and solubility profile. Spectroscopic characterization confirms key functional groups: the carbonyl stretch of the carboxylic acid (1680-1720 cm⁻¹) and amide (1640-1680 cm⁻¹) in IR spectroscopy, distinct aromatic proton signals (δ 7.5-8.1 ppm) in ¹H-NMR, and carbonyl carbons resonating at δ 170-175 ppm in ¹³C-NMR [7] [8].
Compound | Molecular Formula | Water Solubility (g/100g, 25°C) | Melting Point (°C) | Log P |
---|---|---|---|---|
2-(3-Hydroxypropylcarbamoyl)benzoic acid | C₁₁H₁₃NO₄ | 0.15 (estimated) | 180-182 (dec.) | 1.2 |
Benzoic acid | C₇H₆O₂ | 0.29 | 122 | 1.87 |
2-Hydroxybenzoic acid | C₇H₆O₃ | 0.22 | 158 | 2.26 |
3-Hydroxybenzoic acid | C₇H₆O₃ | 0.72 | 202 | 1.56 |
The terminal hydroxyl group enables hydrogen bonding (estimated ΔH bond energy: ~20 kJ/mol), enhancing aqueous solubility marginally compared to non-hydroxylated analogs but less than meta- or para-hydroxybenzoic acids due to intramolecular H-bonding constraints [8]. Crystallographic studies suggest a near-planar conformation between the benzene ring and amide bond, with the hydroxypropyl chain adopting a gauche orientation to minimize steric strain.
The synthesis and investigation of carbamoylbenzoic acid derivatives emerged prominently in the late 20th century, paralleling advancements in peptide mimetics and prodrug design. 2-(3-Hydroxypropylcarbamoyl)benzoic acid was initially synthesized via Schotten-Baumann acylation, where o-carboxybenzoyl chloride reacts with 3-amino-1-propanol under basic conditions [5] [8]. This method, while effective, faced yield limitations (~50-60%) due to competitive hydrolysis of the acid chloride. Refinements incorporated microwave irradiation (600W, 5min) or pyridine catalysis, boosting yields to >73% by suppressing side reactions [5].
The compound gained pharmacological relevance as a metabolite or synthetic precursor of non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structural motif—a benzoic acid coupled to a biocompatible alkyl chain—mirrored design principles seen in prodrugs like salsalate (2-hydroxybenzoyl salicylic acid), aiming to enhance gastrointestinal tolerability [5]. Early 2000s research highlighted the role of the carbamoyl linkage in resisting esterase-mediated hydrolysis, contrasting with simpler alkyl esters, making it a stable pharmacophore or intermediate [3].
Era | Key Advance | Impact on 2-(3-Hydroxypropylcarbamoyl)benzoic Acid Research |
---|---|---|
1980-1990s | Classical Schotten-Baumann acylation | Enabled initial synthesis; limited by moderate yields |
2000-2010s | Microwave-assisted synthesis | Improved yields (>73%) and reaction kinetics [5] |
2010-Present | UHPLC-MS/MS enantiomeric resolution | Facilitated chiral analysis of derivatives [3] |
Chiral separation techniques developed post-2010, particularly UHPLC-MS/MS with C18 columns (e.g., Thermo Syncronis C18), allowed precise resolution of enantiomers in related compounds like 2-(2-hydroxypropanamido)benzoic acid (HPABA), underscoring the importance of stereochemistry in pharmacokinetics [3]. This period also saw the rise of coating technologies (e.g., medium-chain fatty acid encapsulation) to protect acid-sensitive compounds like benzoic acid derivatives during gastrointestinal transit [10].
2-(3-Hydroxypropylcarbamoyl)benzoic acid serves as a pivotal model compound for probing structure-activity relationships (SAR) and drug delivery optimization within its chemical class. Its amphiphilic structure—a hydrophobic benzoic acid core and hydrophilic hydroxypropyl tail—enables interactions with diverse biological targets. Key research domains include:
Prodrug Design & Metabolic Stability: The carbamoyl bond resists enzymatic cleavage better than ester linkages, extending systemic exposure. Studies on analogs like HPABA revealed that S-enantiomers exhibit higher bioavailability (AUC increased 1.8-fold vs. R-enantiomers) due to slower hepatic clearance [3]. The hydroxypropyl chain facilitates tissue penetration, evidenced by elevated Vz (volume of distribution) values in prodrugs [3].
Targeted Drug Delivery: Coating technologies using lipid matrices (e.g., medium-chain fatty acids) protect benzoic acid derivatives from gastric degradation. Coated benzoic acid (CBA) significantly improved intestinal barrier function in weaned pigs by upregulating tight junction proteins (claudin-1, occludin) and nutrient transporters (SGLT-1, GLUT2) during E. coli challenge [10].
Table 3: Biological Effects of Carbamoylbenzoic Acid Derivatives in Model Systems
Derivative | Biological System | Key Effects | Mechanistic Insight |
---|---|---|---|
2-(3-Hydroxypropylcarbamoyl)benzoic acid (uncoated) | In vitro enzyme assays | Moderate COX-2 inhibition (IC₅₀ ~35 μM) | Competitive binding at Val523 active site |
Coated Benzoic Acid (CBA) | ETEC-challenged weaned pigs | ↑IgA/IgG/IgM; ↑villus height; ↑butyrate production; ↑Bacillus abundance [10] | Enhanced gut microbiota modulation & immune priming |
S-HPABA | Rat plasma | Higher AUC, Cₘₐₓ, and t₁/₂ vs. R-enantiomer [3] | Stereoselective metabolism |
Enantioselective Pharmacology: Research on HPABA enantiomers demonstrated no in vivo chiral inversion in rats, emphasizing the need for stereochemically pure synthesis [3]. This informs the design of 3-hydroxypropyl derivatives to avoid racemic mixtures that could dilute efficacy.
Current research leverages this scaffold to develop tissue-targeted anti-inflammatories and antimicrobial alternatives. The hydroxypropyl carbamoyl motif is being hybridized with newer pharmacophores (e.g., caspase-3 inhibitors) to enhance cytosolic delivery, exploiting its balance of lipophilicity (Log P ~1.2) and hydrogen-bonding capacity [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7